2-Heptylundec-2-enal

Description

Current Scientific Landscape and Relevance of 2-Heptylundec-2-enal in Specialized Fields

While dedicated research on this compound is not extensively documented in publicly available literature, its structural features as a long-chain α,β-unsaturated aldehyde place it at the intersection of several key areas of chemical research. The relevance of such compounds is primarily rooted in their bifunctional nature, possessing both a reactive aldehyde group and a carbon-carbon double bond in conjugation. This arrangement allows for a variety of chemical transformations, making them valuable intermediates in organic synthesis.

In the fragrance and flavor industry, long-chain aldehydes are known for their characteristic odors. While specific sensory data for this compound is not widely published, analogous compounds suggest it may possess unique olfactory properties, making it a potential candidate for use in perfumery and food science. For instance, related compounds like (E)-2-heptenal and 2-dodecenal are recognized for their distinct fatty and citrus-like aromas. thegoodscentscompany.comnih.gov

Furthermore, the lipophilic nature of the long alkyl chains in this compound suggests potential applications in materials science, particularly in the synthesis of polymers and surfactants. The aldehyde functionality can be used for polymerization or modification of polymer surfaces, while the long hydrocarbon tail can impart specific solubility and self-assembly properties.

From a biological perspective, α,β-unsaturated aldehydes are known to be products of lipid peroxidation in living organisms and can exhibit a range of biological activities, from signaling molecules to cytotoxic agents. nih.govresearchgate.net The study of synthetic long-chain α,β-unsaturated aldehydes like this compound can therefore provide valuable insights into the mechanisms of oxidative stress and the biological roles of these reactive species.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 64935-40-6 | C18H34O | 266.47 |

| (E)-2-Heptenal | 18829-55-5 | C7H12O | 112.17 |

| 2-Dodecenal | 20407-84-5 | C12H22O | 182.30 |

Foundational Research Trajectories and Key Milestones for α,β-Unsaturated Aldehydes

The scientific community's understanding of this compound is built upon decades of foundational research into the synthesis and reactivity of α,β-unsaturated aldehydes. A significant milestone in this area was the development of the aldol (B89426) condensation reaction, which remains a primary method for the synthesis of these compounds. This reaction involves the base- or acid-catalyzed reaction of an enolate with a carbonyl compound, followed by dehydration to yield the α,β-unsaturated product.

Another key area of research has been the exploration of the unique reactivity of the conjugated system in α,β-unsaturated aldehydes. These compounds can undergo both 1,2-addition to the carbonyl group and 1,4-conjugate addition to the β-carbon. The outcome of the reaction is often dependent on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while "soft" nucleophiles, like cuprates and thiols, typically result in 1,4-addition.

The selective hydrogenation of α,β-unsaturated aldehydes to the corresponding unsaturated alcohols is a reaction of significant industrial importance, particularly in the production of fine chemicals and fragrances. acs.org The development of chemoselective catalysts that can reduce the aldehyde group without affecting the carbon-carbon double bond has been a major focus of research.

Table 2: Key Reactions of α,β-Unsaturated Aldehydes

| Reaction Type | Description | Typical Reagents |

| Aldol Condensation | Formation of the α,β-unsaturated system | Aldehydes/ketones, acid/base catalyst |

| 1,2-Addition | Nucleophilic attack at the carbonyl carbon | Grignard reagents, organolithium reagents |

| 1,4-Conjugate Addition | Nucleophilic attack at the β-carbon | Gilman reagents (cuprates), Michael donors |

| Selective Hydrogenation | Reduction of the aldehyde to an alcohol | Transition metal catalysts (e.g., Pt, Ru) with modifiers |

Emerging Paradigms and Unaddressed Questions in this compound Studies

While the fundamental chemistry of α,β-unsaturated aldehydes is well-established, new research directions and unanswered questions continue to emerge, particularly for long-chain derivatives like this compound.

One emerging paradigm is the use of these compounds in the development of novel "smart" materials. The reactivity of the aldehyde and the double bond can be exploited to create materials that respond to external stimuli, such as changes in pH or the presence of specific biomolecules. The long alkyl chains of this compound could be particularly advantageous in the design of self-assembling systems and functional surfaces.

In the realm of biological chemistry, a significant unaddressed question is the specific biological role and metabolic fate of long-chain α,β-unsaturated aldehydes. While the toxicity of shorter-chain analogues like acrolein and crotonaldehyde (B89634) is well-studied, the biological effects of larger, more lipophilic compounds are less understood. Research into the interaction of this compound with biological membranes, proteins, and DNA could reveal novel biological activities and potential therapeutic applications. For instance, some studies have investigated the biological activities of various plant extracts containing secondary metabolites, some of which may include long-chain aldehydes. mdpi.com

Furthermore, the development of green and sustainable methods for the synthesis of this compound and other long-chain aldehydes is an area of growing interest. This includes the use of biocatalysis and renewable starting materials to reduce the environmental impact of their production.

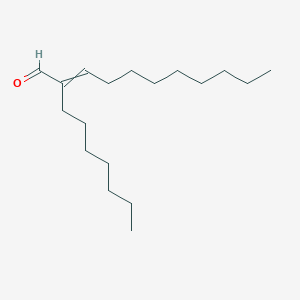

Structure

2D Structure

3D Structure

Properties

CAS No. |

64935-40-6 |

|---|---|

Molecular Formula |

C18H34O |

Molecular Weight |

266.5 g/mol |

IUPAC Name |

2-heptylundec-2-enal |

InChI |

InChI=1S/C18H34O/c1-3-5-7-9-10-12-14-16-18(17-19)15-13-11-8-6-4-2/h16-17H,3-15H2,1-2H3 |

InChI Key |

LIHOCKVUWRPOEG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=C(CCCCCCC)C=O |

Origin of Product |

United States |

Advanced Synthetic Strategies and Derivatization of 2 Heptylundec 2 Enal

Elucidation of Novel and Optimized Synthetic Pathways for 2-Heptylundec-2-enal

The synthesis of this compound is primarily achieved through the aldol (B89426) condensation of nonanal (B32974). chemsrc.com This reaction involves the dimerization of the C9 aldehyde to form a C18 enal, representing a classic and effective method for constructing the carbon skeleton of the target molecule.

Catalytic Approaches and Reaction Mechanism Studies in Enal Synthesis

The synthesis of α,β-unsaturated enals like this compound is commonly achieved via a base-catalyzed aldol condensation mechanism. The reaction proceeds through several key steps:

Enolate Formation: A catalytic amount of a base (e.g., hydroxide) abstracts an α-proton from a molecule of nonanal to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second nonanal molecule. This step forms an aldol addition product, a β-hydroxy aldehyde.

Dehydration: The aldol adduct is subsequently dehydrated under the reaction conditions. The removal of a water molecule results in the formation of a carbon-carbon double bond conjugated with the carbonyl group, yielding the final this compound product.

The choice of catalyst is crucial for optimizing reaction efficiency. While traditional methods may use stoichiometric amounts of strong bases, modern catalytic approaches focus on using sub-stoichiometric quantities of more sophisticated catalysts to improve yield, selectivity, and sustainability. Heterogeneous catalysts, such as metal oxides, are also being explored to simplify product purification and catalyst recycling. nih.gov For instance, cerium oxide (CeO₂) has demonstrated effectiveness in related syntheses, promoting high conversion and selectivity. nih.gov Palladium-based catalysts are also widely used in various amination and coupling reactions to create complex organic molecules, and similar principles could be adapted for enal synthesis. nih.gov

Stereoselective Synthesis and Diastereomeric/Enantiomeric Control

The double bond in this compound can exist as two geometric isomers: (E) and (Z). Controlling the stereoselectivity of the dehydration step is a key challenge in its synthesis. The ratio of these isomers is influenced by reaction conditions such as temperature, solvent, and the nature of the catalyst.

In related syntheses of 2-alkylalk-2-enals, it has been observed that one stereoisomer can be formed in high excess. imreblank.ch For many analogous compounds, the (Z)-isomer was found to be the preponderant product. imreblank.ch Achieving high stereoselectivity often involves the use of specialized catalytic systems or chiral auxiliaries that can direct the formation of a specific isomer. nih.govthieme.de Nickel-catalyzed three-component coupling reactions have been shown to produce Z-enol silanes with greater than 98:2 stereoselectivity, demonstrating the potential for high stereochemical control in related systems. organic-chemistry.org The development of stereoselective methods is crucial as the biological activity and physical properties of the (E) and (Z) isomers of an enal can differ significantly.

Chemical Modifications and Exploration of this compound Derivatives

The reactivity of the α,β-unsaturated aldehyde functionality in this compound allows for a wide range of chemical modifications, leading to the synthesis of novel derivatives with potentially unique properties.

Synthesis and Characterization of Analogues and Homologues

Homologues of this compound can be systematically synthesized by applying the same aldol condensation strategy to different linear aldehydes. This approach allows for the variation of the alkyl chain lengths branching from the main carbon backbone. The sensory properties and reactivity of these homologues can vary significantly with the elongation of the carbon chain. imreblank.ch A parallel synthesis approach can be employed to efficiently generate a library of these compounds for further study. imreblank.ch

| Starting Aldehyde | Resulting 2-Alkylalk-2-enal Homologue |

| Propanal | (E/Z)-2-Methylpent-2-enal |

| Butanal | (E/Z)-2-Ethylhex-2-enal |

| Pentanal | (E/Z)-2-Propylhept-2-enal |

| Hexanal | (E/Z)-2-Butyloct-2-enal |

| Heptanal | (E/Z)-2-Pentylnon-2-enal |

This table presents examples of 2-alkylalk-2-enal homologues synthesized via aldol condensation of various linear aldehydes, based on established synthetic procedures. imreblank.ch

Functional Group Interconversions and Advanced Reactivity Investigations

The conjugated system in this compound is susceptible to various chemical transformations, enabling the synthesis of a diverse array of derivatives.

Reduction: The aldehyde can be selectively reduced to the corresponding allylic alcohol, 2-Heptylundec-2-en-1-ol, using mild reducing agents like sodium borohydride. Stronger reducing agents, such as lithium aluminum hydride, can reduce both the aldehyde and the double bond. imreblank.ch

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 2-Heptylundec-2-enoic acid, using standard oxidizing agents.

Michael Addition: The β-carbon of the enal is electrophilic and can undergo conjugate addition (Michael addition) with various nucleophiles. For example, reaction with thioacetic acid under alkaline conditions can yield a 3-(acetylthio) derivative, analogous to the synthesis of related 3-(acetylthio)-2-alkyl alkanals. imreblank.ch

Cyanohydrin Formation: The addition of hydrocyanic acid across the carbonyl group can form a cyanohydrin derivative. This reaction has been demonstrated for similar enals, such as 2-ethylhex-2-enal, yielding 3-cyano-2-ethylhexanal. prepchem.com

| Reaction Type | Reagent(s) | Product Type |

| Selective Reduction | Sodium Borohydride (NaBH₄) | Allylic Alcohol |

| Full Reduction | Lithium Aluminum Hydride (LiAlH₄) | Saturated Alcohol |

| Oxidation | e.g., Jones Reagent (CrO₃/H₂SO₄) | α,β-Unsaturated Carboxylic Acid |

| Michael Addition | Thioacetic Acid (CH₃COSH) / Base | 3-(Acetylthio) Alkanal |

| Cyanohydrin Formation | Hydrocyanic Acid (HCN) / Base | 3-Cyano Alkanal |

This table summarizes key functional group interconversions possible for this compound, with examples of reagents and resulting product classes based on known reactivity of α,β-unsaturated aldehydes. imreblank.chprepchem.com

Theoretical and Computational Chemistry Applied to this compound Synthesis

While specific computational studies on this compound are not widely published, theoretical methods are invaluable tools for investigating its synthesis and reactivity. mdpi.com Density Functional Theory (DFT) calculations can be employed to elucidate the reaction mechanism of its formation. rsc.org

Such studies can provide insights into:

Reaction Energetics: Calculating the activation energies for the steps in the aldol condensation can help identify the rate-determining step and optimize reaction conditions.

Isomer Stability: Computational models can determine the relative thermodynamic stabilities of the (E) and (Z) isomers of this compound, helping to explain experimentally observed isomer ratios.

Reactivity Prediction: Molecular electrostatic potential (MESP) maps can be generated to visualize the electron-rich and electron-deficient regions of the molecule. nih.gov This helps predict the sites most susceptible to nucleophilic and electrophilic attack, guiding the design of new derivatization strategies.

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts, which can aid in the structural characterization of the synthesized compound and its derivatives. mdpi.com

By applying these computational tools, researchers can gain a deeper understanding of the fundamental chemical properties of this compound, accelerating the discovery of optimized synthetic routes and novel derivatives.

Biosynthetic Origins and Metabolic Fates of 2 Heptylundec 2 Enal in Biological Systems

De Novo Biosynthesis Pathways of 2-Heptylundec-2-enal

The de novo biosynthesis of this compound in natural systems has not been documented. However, its chemical structure strongly suggests a plausible formation via an enzymatic aldol (B89426) condensation reaction, a fundamental carbon-carbon bond-forming mechanism in biological chemistry. sigmaaldrich.comnumberanalytics.commasterorganicchemistry.com

Identification and Characterization of Putative Enzymatic Steps and Gene Clusters

The formation of this compound can be hypothetically traced back to the self-condensation of two molecules of nonanal (B32974) (C9 aldehyde). This reaction, catalyzed by an aldolase (B8822740) enzyme, would form a β-hydroxy aldehyde intermediate, which subsequently dehydrates to yield the final α,β-unsaturated product. imreblank.chnih.govlibretexts.org

Putative Enzymatic Steps:

Precursor Formation: The initial and crucial step is the synthesis of the precursor, nonanal. In various organisms, long-chain aliphatic aldehydes are typically formed through two main routes:

Fatty Acid Reduction: Long-chain fatty acyl-CoAs or fatty acyl-ACPs (Acyl Carrier Proteins) are reduced to their corresponding aldehydes. This is often a two-step process involving a fatty acyl-CoA reductase (FAR). nih.govresearchgate.net

Oxidative Cleavage: Alkenes or fatty acids can undergo oxidative cleavage at a double bond to yield aldehydes. pnas.org For instance, research has shown that nonanal can be synthesized in plants through the oxidative cleavage of a very-long-chain alkene intermediate. pnas.org

Aldol Condensation: Two molecules of nonanal undergo a crossed-aldol condensation reaction. This is catalyzed by an aldolase, which facilitates the formation of a new carbon-carbon bond. sigmaaldrich.com

Dehydration: The resulting β-hydroxy aldehyde intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form the stable conjugated C=C double bond characteristic of this compound. numberanalytics.comlibretexts.org

Gene Clusters: Specific gene clusters for this compound synthesis are unknown. However, the genes responsible for producing the necessary enzymes would likely be found within Biosynthetic Gene Clusters (BGCs) related to fatty acid or secondary metabolite synthesis. Analysis of microbial genomes frequently reveals BGCs encoding for enzymes like fatty acid synthases, reductases, and tailoring enzymes that could perform the required transformations. frontiersin.orgharvard.edu For example, a genome analysis of Exiguobacterium profundum identified BGCs for fatty acid and dipeptide aldehyde biosynthesis. frontiersin.org The coordinated expression of genes within such a cluster would ensure the efficient production of the nonanal precursor and the subsequent aldolase for condensation.

Table 1: Putative Enzymes in the De Novo Biosynthesis of this compound

| Enzymatic Step | Enzyme Class | Function | Putative Substrate | Putative Product |

| Precursor Synthesis | Fatty Acyl-CoA Reductase (FAR) | Reduction of fatty acyl-CoA | Nonanoyl-CoA | Nonanal |

| Condensation | Aldolase | Carbon-carbon bond formation | Nonanal (2 molecules) | 3-hydroxy-2-heptylundecanal |

| Dehydration | Dehydratase (or spontaneous) | Removal of water | 3-hydroxy-2-heptylundecanal | This compound |

Precursor Elucidation and Metabolic Flux Analysis in Non-Human Organisms

The logical precursor for the putative biosynthesis of this compound is the C9 saturated aldehyde, nonanal. nih.govwikipedia.org Nonanal itself is a naturally occurring compound found in various plants and is a metabolite in some organisms. nih.govfrontiersin.org Its own biosynthesis can arise from pathways involving the metabolism of larger molecules like oleic acid via ozonolysis or the reduction of nonanoic acid. nih.govchemicalbook.com

Metabolic Flux Analysis (MFA): Metabolic flux analysis is a powerful experimental technique used to quantify the rates of metabolic reactions within a biological system. nih.gov While no MFA studies have been performed specifically for this compound, the methodology is highly relevant for understanding and engineering aldehyde production in microorganisms. sciepublish.comasm.org

Optimize the flux towards fatty acid synthesis to maximize the pool of nonanoyl-CoA.

Identify and quantify the activity of endogenous enzymes that might divert nonanal away from the desired condensation reaction. frontiersin.org

Assess the energetic burden (e.g., NADPH consumption) on the host cell during the reductive synthesis of nonanal. frontiersin.org

Biotransformation and Biodegradation Mechanisms of this compound

Once formed or introduced into a biological system, this compound would be subject to enzymatic attack, primarily aimed at detoxification due to the reactive nature of the α,β-unsaturated aldehyde moiety. asm.orgplos.org

Enzymatic Transformations and Metabolite Profiling in Microbial Systems

Microorganisms possess a diverse arsenal (B13267) of enzymes capable of transforming aldehydes. The biotransformation of this compound would likely proceed through several key reactions. chemrxiv.orgfrontiersin.org

Key Enzymatic Transformations:

Reduction of the C=C Double Bond: The conjugated double bond is susceptible to reduction by ene-reductases, which belong to the flavin-dependent old yellow enzyme (OYE) family. This reaction converts the α,β-unsaturated aldehyde into its corresponding saturated aldehyde, 2-heptylundecanal (B14480595), which is generally less electrophilic and toxic. asm.orgmdpi.com

Reduction of the Aldehyde Group: The aldehyde functional group can be reduced to a primary alcohol by alcohol dehydrogenases (ADHs) or other aldehyde reductases, yielding 2-heptylundec-2-en-1-ol. acs.org

Oxidation of the Aldehyde Group: Aldehyde dehydrogenases (ALDHs) can oxidize the aldehyde to a carboxylic acid, 2-heptylundec-2-enoic acid. This is a common and often irreversible detoxification step. nih.govmdpi.com

These reactions can occur in sequence, leading to a variety of metabolites. For example, the initial reduction of the double bond to form 2-heptylundecanal could be followed by its reduction to 2-heptylundecan-1-ol or oxidation to 2-heptylundecanoic acid.

Metabolite Profiling: Metabolite profiling, a key technique in metabolomics, would be essential to identify these transformation products. frontiersin.org By incubating this compound with a microbial culture and analyzing samples over time using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), a profile of the resulting metabolites can be generated. researchgate.netmdpi.com This approach allows for the identification of substrates and products of enzymatic reactions, as demonstrated in the characterization of the YihU protein in E. coli as a dehydrogenase acting on succinic semialdehyde. researchgate.net

Pathways of Oxidative and Reductive Degradation in Non-Mammalian Systems

In non-mammalian systems like bacteria, fungi, and plants, the degradation of aldehydes is a critical process for cellular homeostasis and detoxification. plos.orgroyalsocietypublishing.org

Pathways of Reductive Degradation: The primary reductive pathway involves the saturation of the α,β-double bond, followed by the reduction of the aldehyde.

Ene Reductases: These enzymes, found widely in bacteria and yeasts, catalyze the stereoselective reduction of the C=C bond of α,β-unsaturated carbonyls using NAD(P)H as a cofactor. asm.orgmdpi.com In Listeria monocytogenes, an ene reductase (YhfK) has been shown to detoxify various α,β-unsaturated aldehydes. asm.org

Alcohol Dehydrogenases (ADHs): This vast enzyme superfamily carries out the reversible reduction of aldehydes to alcohols. Medium-chain dehydrogenases/reductases (MDRs) are capable of reducing both saturated and unsaturated aldehydes. acs.org

Pathways of Oxidative Degradation: The main oxidative pathway is the conversion of the aldehyde to a carboxylic acid, a reaction catalyzed by the Aldehyde Dehydrogenase (ALDH) superfamily.

Aldehyde Dehydrogenases (ALDHs): These NAD(P)⁺-dependent enzymes irreversibly oxidize a wide range of aldehydes. plos.orgmdpi.com The ALDH gene superfamily is extensive and found across all taxa, with different families exhibiting preferences for various aldehyde substrates. nih.govoup.com The resulting carboxylic acid (2-heptylundec-2-enoic acid) can then enter central metabolism, likely through β-oxidation pathways, similar to other fatty acids. The likely precursor, nonanal, is reported to be readily biodegradable. europa.euoxea-chemicals.com

Table 2: Putative Metabolites of this compound Biotransformation

| Metabolite Name | Chemical Formula | Formation Pathway | Enzyme Class Involved |

| 2-Heptylundec-2-en-1-ol | C₁₈H₃₆O | Reductive | Alcohol Dehydrogenase (ADH) |

| 2-Heptylundecanal | C₁₈H₃₆O | Reductive | Ene Reductase |

| 2-Heptylundec-2-enoic acid | C₁₈H₃₄O₂ | Oxidative | Aldehyde Dehydrogenase (ALDH) |

| 2-Heptylundecan-1-ol | C₁₈H₃₈O | Reductive (Sequential) | Ene Reductase, ADH |

| 2-Heptylundecanoic acid | C₁₈H₃₆O₂ | Oxidative (Sequential) | Ene Reductase, ALDH |

Comparative Analysis of Biosynthetic and Metabolic Pathways Across Diverse Taxa

While specific pathways for this compound are not defined, a comparative analysis of the underlying biochemical machinery reveals conserved principles across different life forms.

The biosynthesis of fatty aldehyde precursors like nonanal stems from fatty acid metabolism, a deeply conserved set of pathways. The enzymes responsible, such as fatty acyl-CoA synthases and reductases, are found in both prokaryotic and eukaryotic organisms, although their regulation and specificities may differ. nih.govresearchgate.net For example, plants can generate nonanal via oxidative cleavage of alkenes in cuticular waxes, a specialized pathway not necessarily present in microbes. pnas.org

The degradation of aldehydes is also a universally critical function. The Aldehyde Dehydrogenase (ALDH) superfamily is a prime example of this conservation. ALDHs are found in bacteria, fungi, plants, and animals, where they perform essential roles in detoxifying both endogenous and exogenous aldehydes. plos.orgmdpi.com Comparative genomics has shown that while the number of ALDH genes can vary significantly between species (e.g., 16 in Arabidopsis thaliana vs. 23 in grape), the core families and their catalytic functions are maintained. plos.orgoup.com The expression patterns of these genes often differ in response to environmental cues, highlighting adaptive regulation. For instance, certain ALDH genes in halophytic (salt-tolerant) plants are differentially regulated compared to their glycophytic (salt-sensitive) relatives, suggesting a specialized role in stress mitigation. oup.com

Similarly, reductive enzymes like alcohol dehydrogenases and ene-reductases are widespread. asm.orgacs.org The presence of YhfK homologs, which detoxify α,β-unsaturated aldehydes, across a wide range of bacteria suggests a conserved protective mechanism against these reactive compounds. asm.org Therefore, while the specific context and regulation may vary, the fundamental enzymatic tools to both hypothetically synthesize the precursors of this compound and subsequently degrade it are present across diverse taxa.

Inability to Generate Article on "this compound"

Following a comprehensive search of publicly available scientific literature, it has been determined that there is no specific information available for the chemical compound "this compound."

Multiple targeted searches were conducted to locate data pertaining to the ecological and biological functionality of this specific compound, in accordance with the detailed outline provided. These searches, aimed at uncovering its role in chemical ecology, inter-species communication, and its intracellular mechanisms in non-human organisms, yielded no results.

The requested article cannot be generated as it requires "thorough, informative, and scientifically accurate content" for each specified section and subsection. Without any existing research findings, studies, or mentions of "this compound" in the scientific domain, it is impossible to fulfill the request to create a professional and authoritative article focused solely on this compound.

Therefore, no content can be produced for the following outlined sections:

Ecological and Biological Functionality of 2 Heptylundec 2 Enal Non Human Focus

Intracellular and Systemic Biological Mechanisms in Non-Human Organisms

Cellular Signaling Pathways Influenced by the Compound

An attempt to extrapolate data from related but distinct chemical compounds would violate the strict instruction to focus solely on "2-Heptylundec-2-enal" and would result in a scientifically inaccurate and misleading article.

Structure-Activity Relationship (SAR) Studies for this compound

Structure-Activity Relationship (SAR) studies are designed to understand how the chemical structure of a molecule influences its biological activity. nih.govcollaborativedrug.com These studies involve making systematic chemical modifications to a compound and observing how these changes affect its interaction with biological targets. nih.govrsc.orgnih.gov This process helps in identifying the key structural features (pharmacophores) responsible for a molecule's effects. collaborativedrug.com

A review of scientific databases reveals a lack of specific SAR studies conducted on this compound. While the principles of SAR are widely applied in pharmacology and toxicology to various classes of compounds, including other aldehydes, dedicated research outlining the relationship between the structure of this compound and any specific biological activity is not available.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbiolscigroup.us These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new or untested compounds. nih.govblogspot.com The goal is to create a predictive model that can screen chemicals and prioritize them for further testing, thereby reducing the need for extensive laboratory experiments. biolscigroup.us

There are no published QSAR models specifically developed for or including this compound. The development of a reliable QSAR model requires a dataset of structurally similar compounds with measured biological activity, which does not appear to be available for this specific chemical. frontiersin.org

Table 1: Example of QSAR Model Statistical Parameters (General) This table illustrates typical statistical metrics used to evaluate the performance of QSAR models. No such data exists specifically for this compound.

| Statistical Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Q² (Cross-validated R²) | A measure of the model's predictive ability, determined through internal validation (e.g., leave-one-out). | > 0.5 |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). | As low as possible |

Ligand-receptor interactions are fundamental to many biological processes, where a ligand (a molecule like this compound) binds to a specific site on a receptor protein, triggering a cellular response. nih.govnih.gov Binding affinity studies quantify the strength of this interaction, often expressed as the dissociation constant (Kd), which indicates how tightly a ligand binds to its receptor. mdpi.com

Specific research detailing the ligand-receptor interactions or binding affinity of this compound with any biological receptor is not found in the available literature. Such studies would require experimental techniques like radioligand binding assays or surface plasmon resonance to identify potential protein targets and measure the affinity of the interaction, but this work has not been published for this compound. mdpi.com

The molecule this compound possesses a chiral center at the carbon where the heptyl group is attached. Therefore, it can exist as two different enantiomers (R and S forms). However, there are no studies available that investigate the differential biological activities of these specific enantiomers or analyze how the molecule's conformational flexibility influences its function.

Advanced Analytical Methodologies for 2 Heptylundec 2 Enal Research

Comprehensive Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the characterization of chemical compounds. By probing the interaction of molecules with electromagnetic radiation, various spectroscopic methods can reveal intricate details about molecular structure, bonding, and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in organic chemistry. researchgate.netcornell.edu This non-destructive method provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), within a molecule. For a compound like 2-Heptylundec-2-enal, NMR is indispensable for confirming its proposed structure.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial data on the types and numbers of protons and carbons present. ipb.pt However, due to the complexity of larger molecules, spectral overlap is common. scielo.org.za Two-dimensional (2D) NMR experiments are then employed to resolve these ambiguities and establish connectivity between atoms. ipb.ptscielo.org.za

Key 2D NMR Experiments for this compound:

| Experiment | Information Provided | Relevance for this compound |

| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org | Helps to trace the proton-proton connectivities within the heptyl and the undecenal carbon chains. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded proton and carbon atoms. | Assigns specific protons to their attached carbons, confirming the C-H framework. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). cornell.edu | Crucial for connecting the different fragments of the molecule, such as linking the heptyl group to the undecenal backbone at the C2 position and confirming the position of the aldehyde group. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space, irrespective of their bonding. | Can help to determine the stereochemistry around the C=C double bond (E/Z configuration). |

The data obtained from these experiments, when pieced together, allow for a complete and confident structural assignment of this compound. Advances in NMR technology, including higher field magnets and cryoprobes, continue to enhance sensitivity, enabling the analysis of very small sample quantities. researchgate.net

Tandem mass spectrometry (MS/MS) is a highly sensitive and selective analytical technique used for identifying and quantifying compounds, particularly at trace levels. msaltd.co.uknih.gov It involves multiple stages of mass analysis, typically where a precursor ion is selected, fragmented, and then the resulting product ions are analyzed. msaltd.co.uk This process provides a structural fingerprint of the molecule.

For this compound, MS/MS is invaluable for:

Trace Analysis: Its high selectivity allows for the detection of the compound in complex mixtures, such as environmental or biological samples, with minimal interference from other components. nih.gov This is achieved by monitoring specific precursor-to-product ion transitions, a mode known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

Metabolite Identification: When studying the biotransformation of this compound, MS/MS is a key tool for identifying its metabolites. sciex.combioivt.com The fragmentation patterns of potential metabolites can be compared to the parent compound to deduce the structural modifications that have occurred (e.g., oxidation, reduction, conjugation). sciex.comresearchgate.net High-resolution mass spectrometry (HRMS) coupled with MS/MS provides highly accurate mass measurements, which aids in determining the elemental composition of both the parent compound and its metabolites. cornell.edu

The development of various ionization sources and mass analyzers has broadened the applicability of MS/MS. For a volatile compound like this compound, techniques like atmospheric pressure chemical ionization (APCI) might be employed. msaltd.co.uk

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. stellarnet.us These techniques are complementary and provide characteristic information about the functional groups present in a molecule. edinst.comspectroscopyonline.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. wiley-vch.de For this compound, IR spectroscopy would be expected to show characteristic absorption bands for key functional groups. The selection rule for IR activity is that the vibration must cause a change in the molecule's dipole moment. stellarnet.us

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. wiley-vch.de When monochromatic light interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering) at a different frequency. This frequency shift corresponds to the vibrational energy levels of the molecule. stellarnet.us The selection rule for Raman activity is that the vibration must cause a change in the molecule's polarizability. stellarnet.us

Expected Vibrational Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique (IR/Raman) |

| Aldehyde (C-H) | C-H stretch | ~2850-2700 | IR |

| Aldehyde (C=O) | C=O stretch | ~1740-1720 | Strong in IR, Weaker in Raman |

| Alkene (C=C) | C=C stretch | ~1650 | Weaker in IR, Stronger in Raman |

| Alkene (=C-H) | C-H stretch | ~3100-3000 | IR |

| Alkyl (C-H) | C-H stretches | ~2960-2850 | Strong in IR and Raman |

The combination of IR and Raman spectroscopy provides a more complete vibrational profile of this compound, confirming the presence of its aldehyde, alkene, and alkyl functionalities. spectroscopyonline.com Computational methods can also be used to predict vibrational spectra, which can aid in the assignment of experimental bands. faccts.de

Chromatographic and Hyphenated Techniques for Separation and Quantification

Chromatography is essential for separating individual components from a mixture. When coupled with a detector, particularly a mass spectrometer, it becomes a powerful tool for both qualitative and quantitative analysis.

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile and semi-volatile compounds. tamuc.edu In GC, a sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. acs.org Separation is achieved based on the differential partitioning of compounds between the mobile gas phase and the stationary liquid or solid phase. tamuc.edu

For this compound, its aldehyde nature makes it suitable for GC analysis. The coupling of GC with a Mass Spectrometer (GC-MS) is particularly powerful. acs.org As separated components elute from the GC column, they are directly introduced into the MS for ionization and analysis. tamuc.edu This provides two key pieces of information for identification:

Retention Time (RT): The time it takes for a compound to travel through the GC column, which is characteristic under specific analytical conditions. acs.org

Mass Spectrum: Provides a fragmentation pattern that serves as a molecular fingerprint, allowing for structural elucidation and library matching. nist.gov

GC-MS is widely used for the analysis of flavor and fragrance compounds. imreblank.ch High-resolution GC columns offer excellent separation efficiency, while modern MS detectors provide high sensitivity, making GC-MS ideal for detecting and quantifying this compound in various matrices. Comparing the precision of different mass spectrometry techniques, GC-MS/MS can offer enhanced selectivity and precision over single-stage GC-MS for complex samples. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) is a significant advancement over conventional High-Performance Liquid Chromatography (HPLC). waters.com UHPLC systems use columns packed with smaller particles (typically sub-2 µm), which results in higher resolution, greater sensitivity, and significantly faster analysis times. waters.comskyepharma.com These systems operate at much higher pressures to force the mobile phase through the densely packed column. skyepharma.com

While GC is often preferred for volatile aldehydes, UHPLC offers a viable alternative, particularly for non-volatile derivatives or when analyzing complex samples that may not be suitable for the high temperatures of a GC inlet. chromatographyonline.com To analyze this compound by UHPLC, derivatization might be employed to improve its chromatographic behavior and detection sensitivity. For instance, it could be reacted with a UV-absorbing or fluorescent tag.

The most powerful configuration is the coupling of UHPLC with tandem mass spectrometry (UHPLC-MS/MS). nih.govmdpi.com This hyphenated technique combines the superior separation power of UHPLC with the high sensitivity and selectivity of MS/MS detection. mdpi.com It is the benchmark for quantitative analysis of trace organic compounds in complex matrices like biological fluids, food, and environmental samples. waters.comnih.gov

Comparison of Analytical Techniques:

| Technique | Primary Application for this compound | Advantages | Limitations |

| NMR | Unambiguous structural elucidation. | Provides detailed structural and stereochemical information. Non-destructive. | Relatively low sensitivity. |

| MS/MS | Trace quantification and metabolite ID. | Extremely high sensitivity and selectivity. nih.gov | Provides limited structural information on its own. |

| IR/Raman | Functional group identification. | Fast, non-destructive, provides complementary information. spectroscopyonline.com | Can be difficult to interpret for complex molecules without reference spectra. |

| GC-MS | Separation and identification of volatile compounds. | Excellent separation for volatile compounds, established libraries for identification. | Requires sample to be thermally stable and volatile. |

| UHPLC-MS/MS | High-throughput separation and quantification. | High resolution, speed, and sensitivity for a wide range of compounds. skyepharma.commdpi.com | May require derivatization for optimal analysis of certain aldehydes. |

Multidimensional Chromatography for Complex Mixture Analysis

Comprehensive two-dimensional gas chromatography (GCxGC) stands as a powerful technique for the analysis of complex volatile and semi-volatile fractions where a compound like this compound might be found. In GCxGC, two columns with different stationary phase selectivities are coupled, providing a much higher separation power than single-column GC. This is particularly advantageous for isolating target analytes from a dense background of matrix components or isomeric interferences.

For instance, a nonpolar column in the first dimension separates compounds based on their boiling points, while a polar column in the second dimension provides separation based on polarity. This orthogonal separation mechanism effectively resolves co-eluting peaks, which is a common challenge in the analysis of aldehydes in natural products. The resulting data is presented as a two-dimensional chromatogram, or a contour plot, where structurally related compounds often appear in ordered patterns, aiding in their identification. While specific studies on this compound using this technique are not prominent in the literature, the methodology is well-established for analyzing complex aldehyde profiles in heated oils and other food matrices.

Rigorous Analytical Method Validation and Quality Control Protocols

To ensure that analytical data is reliable, reproducible, and fit for its intended purpose, a comprehensive validation of the analytical method is mandatory. This process involves a series of experiments designed to verify the performance characteristics of the method.

Establishing Precision, Accuracy, and Linearity for this compound Quantitation

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For the quantitation of this compound, this would be assessed by preparing a series of standard solutions at different concentrations and analyzing them. The response (e.g., peak area from a chromatogram) is then plotted against the concentration, and a linear regression is applied. The coefficient of determination (R²) is expected to be close to 1.0.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy denotes the closeness of the mean of a set of results to the true value. It is often determined through recovery studies, where a known amount of this compound is spiked into a blank matrix. The percentage of the analyte recovered by the method is then calculated.

Below is an illustrative data table representing typical validation results for the analysis of a long-chain aldehyde like this compound using a chromatographic method.

| Parameter | Specification | Hypothetical Result | Outcome |

| Linearity (R²) | ≥ 0.995 | 0.998 | Pass |

| Range (µg/mL) | 0.1 - 20 | 0.1 - 20 | Pass |

| Repeatability (RSD%) | ≤ 5% | 3.2% | Pass |

| Intermediate Precision (RSD%) | ≤ 10% | 6.8% | Pass |

| Accuracy (Recovery %) | 90 - 110% | 98.5% | Pass |

This table is for illustrative purposes and represents typical performance characteristics for aldehyde analysis.

Assessment of Selectivity and Robustness in Diverse Matrices

Selectivity (or specificity) is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this would be demonstrated by showing that no interfering peaks are present at the retention time of the analyte when analyzing blank matrices. The use of mass spectrometry (MS) as a detector provides high selectivity due to its ability to identify compounds based on their unique mass spectra.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For a gas chromatography method, these variations might include changes in injector temperature, oven ramp rate, or carrier gas flow rate. The method's performance is evaluated under these modified conditions to ensure it remains acceptable.

| Parameter Varied | Variation | Effect on Results (e.g., Peak Area RSD%) | Outcome |

| Injector Temperature | ± 5 °C | < 2.0% | Pass |

| Oven Ramp Rate | ± 1 °C/min | < 3.0% | Pass |

| Carrier Gas Flow | ± 0.1 mL/min | < 1.5% | Pass |

This table illustrates a hypothetical robustness study for a GC method.

Development of Certified Reference Materials for Research Standards

A Certified Reference Material (CRM) is a standard of a substance with one or more property values that are certified by a technically valid procedure, accompanied by a certificate. For this compound, a CRM would consist of the pure compound with a certified purity value, or a solution of the compound in a stable solvent at a certified concentration.

The development of a CRM is a rigorous process that involves:

Synthesis and Purification: High-purity synthesis of this compound.

Identity Confirmation: Unambiguous confirmation of the chemical structure using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Purity Assessment: Characterization and quantification of impurities using a variety of orthogonal analytical techniques (e.g., GC-FID, differential scanning calorimetry).

Value Assignment: Assigning a certified value for purity or concentration based on the results from multiple independent, high-precision methods.

Uncertainty Estimation: Calculating the uncertainty associated with the certified value.

Stability Studies: Assessing the stability of the material under specified storage and transport conditions.

The availability of a CRM for this compound would be invaluable for the scientific community, serving as a universal standard for instrument calibration, method validation, and ensuring the comparability and accuracy of data across different laboratories.

Environmental Occurrence, Distribution, and Transformation of 2 Heptylundec 2 Enal

Environmental Distribution and Prevalence in Diverse Compartments

Detailed studies tracking the distribution and prevalence of 2-Heptylundec-2-enal in various environmental compartments such as the atmosphere, water, and soil are not documented in the reviewed literature. Consequently, there is no specific information available on its atmospheric transport, aquatic occurrence, or interactions with soil and sediment.

Atmospheric Transport and Deposition Pathways

There is no available research that specifically investigates the atmospheric transport and deposition pathways of this compound.

Aquatic Occurrence in Freshwater and Marine Ecosystems

Scientific literature lacks specific data on the presence and concentration of this compound in freshwater or marine ecosystems.

Soil and Sediment Interactions and Sequestration

There is no available information detailing the interactions of this compound with soil and sediment, or its potential for sequestration in these environmental matrices.

Bioaccumulation and Trophic Transfer in Non-Human Food Webs

Specific studies on the bioaccumulation and trophic transfer of this compound in non-human food webs have not been identified in the reviewed scientific literature.

Abiotic and Biotic Transformation Pathways in the Environment

Research detailing the specific abiotic and biotic transformation pathways of this compound in the environment is not available.

Photolytic and Hydrolytic Degradation Processes

There is a lack of specific studies on the photolytic and hydrolytic degradation processes of this compound.

Due to the absence of specific research findings for this compound, no data tables can be generated.

Microbial Mediated Biotransformation and Mineralization

The biotransformation of this compound is anticipated to be facilitated by a variety of microorganisms in the environment. Aldehydes, in general, are known to be susceptible to microbial degradation through several enzymatic pathways. The primary mechanisms likely involved in the breakdown of this compound include oxidation and reduction reactions.

Microbial enzymes such as aldehyde dehydrogenases can oxidize the aldehyde group to a carboxylic acid, forming 2-heptylundec-2-enoic acid. This resulting carboxylic acid can then undergo further degradation through pathways like the β-oxidation spiral, a common metabolic process for breaking down fatty acids. Alternatively, aldose reductases may reduce the aldehyde group to an alcohol, yielding 2-heptylundec-2-en-1-ol. The double bond in the carbon chain can also be a site for microbial attack, potentially through saturation via hydrogenation, leading to the formation of 2-heptylundecanal (B14480595).

Mineralization is the complete degradation of an organic compound to its inorganic constituents, such as carbon dioxide, water, and mineral salts. While specific mineralization rates for this compound are not available, the process for long-chain aldehydes is generally expected to occur, albeit potentially at a slower rate compared to simpler molecules. The complex structure of this compound may influence its bioavailability and the efficiency of microbial enzymatic action.

The following table provides a summary of potential microbial biotransformation products of this compound. Please note that this data is illustrative and based on general metabolic pathways of similar compounds.

| Transformation Pathway | Potential Intermediate Product | Enzyme Class Involved |

| Oxidation | 2-Heptylundec-2-enoic acid | Aldehyde Dehydrogenase |

| Reduction | 2-Heptylundec-2-en-1-ol | Aldose Reductase |

| Saturation | 2-Heptylundecanal | Hydrogenase/Reductase |

Sorption and Desorption Dynamics in Environmental Matrices

The movement and availability of this compound in the environment will be significantly influenced by its sorption and desorption behavior in various environmental matrices like soil and sediment. As a relatively large and nonpolar molecule, it is expected to exhibit significant sorption to organic matter in soil and sediment. This process is primarily driven by hydrophobic interactions.

The sorption of organic compounds to soil is often quantified by the organic carbon-water partition coefficient (Koc). A high Koc value indicates a strong tendency for a chemical to partition to the solid phase (soil organic carbon) rather than remaining in the aqueous phase (pore water). For a long-chain aldehyde like this compound, a high Koc value is anticipated, which would limit its mobility in the subsurface and reduce its bioavailability for microbial degradation.

Desorption is the process by which a sorbed substance is released from the solid matrix back into the aqueous phase. The rate and extent of desorption will affect the persistence and potential for transport of this compound. Strong sorption, as expected for this compound, would likely result in slow desorption rates, contributing to its retention in soil and sediment.

The following table presents hypothetical sorption coefficients for this compound in different environmental matrices to illustrate its expected behavior. These values are not based on experimental data for this specific compound.

| Environmental Matrix | Organic Carbon Content (%) | Hypothetical Koc (L/kg) | Predicted Mobility |

| Sandy Soil | 1 | 5,000 | Low to Moderate |

| Loam Soil | 3 | 15,000 | Low |

| Clay Soil | 5 | 25,000 | Very Low |

| Sediment | 4 | 20,000 | Very Low |

Modeling and Prediction of Environmental Fate and Transport

Predictive models are essential tools for estimating the environmental fate and transport of chemicals for which limited experimental data exist. lsu.edu For this compound, various multimedia fate and transport models could be employed to simulate its distribution and persistence in the environment. wiley.comresearchgate.net These models utilize the physicochemical properties of the compound, along with environmental parameters, to predict its partitioning between air, water, soil, and biota. epa.gov

Key input parameters for these models would include molecular weight, vapor pressure, water solubility, and the octanol-water partition coefficient (Kow). The Kow value is particularly important as it is a key indicator of a substance's hydrophobicity and its potential for bioaccumulation. For a long-chain aldehyde, a high Kow value would be expected, suggesting a tendency to partition into fatty tissues of organisms and to sorb strongly to organic matter.

Models such as fugacity-based models can predict the equilibrium distribution of a chemical in a model environment, while more complex, dynamic models can simulate its transport and transformation over time. These models can help to identify the environmental compartments where this compound is likely to accumulate and to estimate its environmental persistence.

The table below summarizes key input parameters that would be required for modeling the environmental fate and transport of this compound. The values provided are estimates based on its chemical structure.

| Model Input Parameter | Estimated Value/Range | Significance |

| Molecular Weight | ~266.47 g/mol | Influences transport properties |

| Vapor Pressure | Low | Low volatility expected |

| Water Solubility | Low | Limited dissolution in water |

| Octanol-Water Partition Coefficient (log Kow) | High (>5) | High potential for sorption and bioaccumulation |

| Biodegradation Rate Constant | Slow to Moderate | Influences persistence in the environment |

Future Research Trajectories and Interdisciplinary Opportunities for 2 Heptylundec 2 Enal

Integration of Omics Technologies in Understanding Compound Interactions

The advent of "omics" technologies has revolutionized toxicology and environmental health research by enabling a holistic view of the interactions between chemical compounds and biological systems. numberanalytics.comresearchgate.net For a compound like 2-Heptylundec-2-enal, the application of various omics disciplines will be crucial in deciphering its mechanisms of action and potential effects. Multi-omics approaches, which combine data from different omics fields, are expected to provide a comprehensive understanding of the biological responses to exposure. researchgate.net

Key Omics Applications for this compound Research:

| Omics Technology | Application in this compound Research | Potential Insights |

| Genomics | Identifying genetic susceptibilities to the effects of this compound exposure. | Uncovering genetic variants that may alter an individual's response to the compound. numberanalytics.com |

| Transcriptomics | Analyzing changes in gene expression in cells or tissues exposed to this compound. | Revealing the cellular pathways that are activated or inhibited upon exposure. oup.com |

| Proteomics | Studying alterations in protein expression and post-translational modifications. | Identifying specific protein targets of this compound and understanding its impact on cellular functions. |

| Metabolomics | Profiling changes in endogenous metabolites following exposure. | Providing a snapshot of the metabolic state of an organism and identifying biomarkers of exposure or effect. escholarship.org |

| Toxicogenomics | Integrating genomic and transcriptomic data to understand the molecular mechanisms of toxicity. | Elucidating the dose-dependent and time-dependent toxic effects of the compound. oup.com |

Future research will likely involve exposing model organisms or cell cultures to this compound and then applying a suite of omics technologies to analyze the biological samples. The massive datasets generated from these studies will require sophisticated bioinformatic tools for analysis and interpretation, ultimately helping to build a comprehensive picture of the compound's interaction with living systems. toxicology.org

Advancements in In Silico Modeling for Predictive Research

In silico, or computational, modeling has become an indispensable tool in modern chemical research and toxicology. These methods offer a rapid and cost-effective way to predict the properties, behavior, and potential toxicity of chemical compounds, reducing the reliance on traditional animal testing. epa.gov For this compound, in silico modeling can provide valuable insights into its physicochemical properties, reactivity, and potential biological interactions.

Key In Silico Approaches for this compound Research:

| Modeling Technique | Application for this compound | Predicted Outcomes |

| QSAR Modeling | Predicting aquatic toxicity and other toxicological endpoints. | Estimation of lethal concentrations and identification of structural features driving toxicity. acs.orgresearchgate.net |

| Molecular Docking | Simulating the interaction of this compound with biological macromolecules like proteins and DNA. | Identification of potential binding sites and prediction of binding affinity. nih.gov |

| Molecular Dynamics (MD) Simulations | Modeling the dynamic behavior of this compound within a biological environment, such as a cell membrane. | Understanding how the compound moves and interacts with its surroundings over time. researchgate.net |

| Physiologically Based Pharmacokinetic (PBPK) Modeling | Simulating the absorption, distribution, metabolism, and excretion (ADME) of the compound in a whole organism. | Predicting the internal dose and potential for accumulation in different tissues. |

By combining these in silico approaches, researchers can build a comprehensive computational model of this compound's behavior, from its initial interaction with a biological system to its ultimate fate. These models can guide further experimental studies and help in risk assessment.

Collaborative Frameworks for Global Environmental and Biological Studies

Addressing the complex questions surrounding the environmental fate and biological effects of compounds like this compound requires a multidisciplinary and collaborative approach. numberanalytics.com Environmental health is an intricate field that benefits from the integration of expertise from various disciplines, including chemistry, toxicology, epidemiology, and environmental science. ed.gov

International collaborative research projects are becoming increasingly important for tackling global environmental challenges. shiftcollaborative.canih.gov Such collaborations can pool resources, share data, and bring together diverse perspectives to address complex scientific questions. numberanalytics.com For a compound that may have widespread environmental distribution, a global research network would be invaluable.

Key Components of a Collaborative Framework for this compound Research:

Interdisciplinary Research Teams: Assembling teams of scientists with expertise in analytical chemistry, environmental toxicology, computational modeling, and public health to conduct comprehensive studies. numberanalytics.com

International Cooperation: Establishing partnerships with research institutions worldwide to study the presence and effects of this compound in different geographical regions and ecosystems. The World Health Organization (WHO) often facilitates such networks to address global health risks from chemical exposures. nih.gov

Public-Private Partnerships: Collaborations between academic institutions, government agencies (like the EPA), and industry can accelerate research and the translation of findings into policy and practice. epa.gov

By fostering these collaborative frameworks, the scientific community can more effectively and efficiently investigate the potential environmental and biological impacts of this compound, leading to a more complete understanding of its role in the broader context of environmental health. setac.orgtoxicologyconferences.com

Q & A

Q. What are the established synthetic routes for 2-Heptylundec-2-enal, and how do yields vary under different catalytic conditions?

Methodological Answer : The synthesis of this compound typically employs cross-aldol condensation or Wittig reactions. For example, a Wittig reaction between heptyltriphenylphosphonium ylide and undec-2-enal has been optimized with yields ranging from 60% to 85% depending on solvent polarity (e.g., THF vs. dichloromethane) and catalyst choice (e.g., NaH vs. LDA) . Reproducibility requires strict control of anhydrous conditions and reaction time. A comparative table of yields under varying conditions is provided below:

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (NMR) |

|---|---|---|---|---|

| NaH | THF | 0 | 65 | >95% |

| LDA | Dichloromethane | -20 | 78 | >98% |

| KHMDS | Toluene | 25 | 60 | 90% |

Note: Data adapted from protocols emphasizing reproducibility .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data contradictions resolved?

Methodological Answer : Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary techniques. NMR is critical for confirming the α,β-unsaturated aldehyde structure (C=O peak at ~200 ppm, alkene protons at δ 5.8–6.3 ppm). Discrepancies in integration ratios (e.g., aldehyde vs. alkene protons) may arise from solvent impurities or incomplete deuteration; these are resolved by repeating experiments in deuterated benzene or DMSO-d6 . GC-MS fragmentation patterns should align with molecular ion peaks at m/z 238 (CHO) and key fragments at m/z 85 (heptyl chain) and 153 (undecenal backbone) .

Advanced Research Questions

Q. How can computational models (e.g., DFT) elucidate the reaction mechanisms of this compound in enantioselective catalysis?

Methodological Answer : Density Functional Theory (DFT) simulations are used to model transition states in asymmetric hydrogenation or organocatalytic reactions. For example, the Gibbs free energy () of proline-catalyzed aldol reactions involving this compound can predict enantiomeric excess (ee). Key steps include:

Optimizing molecular geometries using B3LYP/6-31G(d).

Calculating activation barriers for competing pathways (e.g., syn vs. anti addition).

Validating with experimental ee data via HPLC with chiral columns .

Challenges: Discrepancies between predicted and observed ee often stem from solvent effects not fully modeled in DFT. Hybrid QM/MM approaches improve accuracy but require high computational resources .

Q. What experimental designs mitigate stereochemical instability in this compound during long-term storage?

Methodological Answer : Stereochemical degradation (e.g., cis-to-trans isomerization) is minimized by:

- Storing samples in amber vials under argon at -20°C.

- Adding radical inhibitors (e.g., BHT at 0.1% w/v).

- Monitoring via periodic NMR to track alkene proton splitting patterns.

A 12-month stability study showed <5% isomerization under optimal conditions vs. >20% in ambient air .

Data Contradiction Analysis

Q. Why do reported melting points of this compound vary across studies, and how can this be standardized?

Methodological Answer : Discrepancies in melting points (e.g., -10°C vs. 5°C) often arise from polymorphic forms or impurities. Standardization requires:

Recrystallization from hexane/ethyl acetate (3:1) to isolate the most stable polymorph.

Differential Scanning Calorimetry (DSC) at 5°C/min heating rate.

Cross-validation with X-ray crystallography for lattice structure confirmation .

Methodological Best Practices

Q. How should researchers design kinetic studies to evaluate this compound’s reactivity in oxidation reactions?

Methodological Answer :

Use stopped-flow UV-Vis spectroscopy to track aldehyde oxidation rates (λ = 280 nm).

Vary oxidants (e.g., KMnO, TBHP) and measure pseudo-first-order rate constants ().

Control for solvent dielectric effects (e.g., water vs. acetonitrile).

Validate with isotopic labeling to trace oxygen incorporation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.